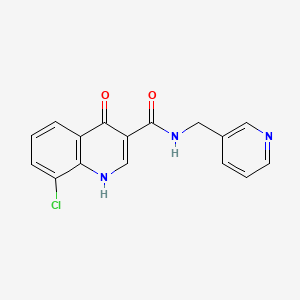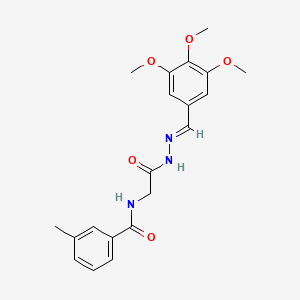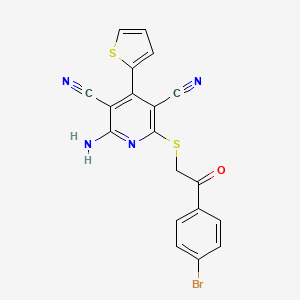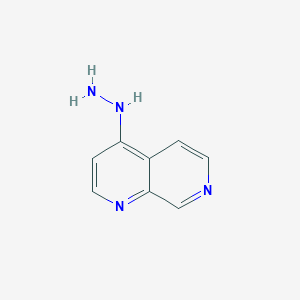
8-クロロ-4-ヒドロキシ-N-(ピリジン-3-イルメチル)キノリン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous research studies . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is C17H12ClN5O2 . It has an average mass of 353.763 Da and a monoisotopic mass of 353.067963 Da .Chemical Reactions Analysis
Quinoline derivatives, including “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide”, have been known to exhibit important biological activities . They have been used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .作用機序
The exact mechanism of action of chloroquine is not fully understood, but it is thought to work by interfering with the ability of parasites and viruses to replicate. Chloroquine is known to accumulate in the acidic environment of lysosomes, where it can inhibit the activity of enzymes involved in the replication of parasites and viruses. Additionally, chloroquine has been shown to modulate the immune response, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Chloroquine has a wide range of biochemical and physiological effects, including inhibition of protein synthesis, modulation of immune response, and alteration of lysosomal function. These effects are thought to contribute to the therapeutic efficacy of chloroquine in treating various diseases.
実験室実験の利点と制限
One advantage of using chloroquine in lab experiments is that it has a well-established safety profile, as it has been used for several decades as a treatment for malaria. Additionally, chloroquine is relatively inexpensive and widely available. However, chloroquine has some limitations, including its potential to cause toxic side effects at high doses and its limited efficacy against certain strains of malaria.
将来の方向性
There are several potential future directions for research on chloroquine. One area of interest is the development of new derivatives of chloroquine that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of chloroquine and its potential applications in treating other diseases. Finally, the potential use of chloroquine in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.
合成法
The synthesis of chloroquine involves several steps, including the reaction of 4,7-dichloroquinoline with ethyl diethanolamine to form 7-chloro-4-(2-diethylaminoethoxy)quinoline. The resulting product is then reacted with 3-pyridylmethylamine to form 8-chloro-4-(3-pyridylmethylamino)quinoline. Finally, the compound is treated with hydroxylamine to yield 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide.
科学的研究の応用
- 8-Cl-HQ は、抗ウイルス剤の可能性について調査されています。 COVID-19 患者の治療薬やワクチンの開発に向けた研究が進む中、この化合物の有望な抗ウイルス活性は注目に値します。 .
- 8-Cl-HQ は、遷移金属フリー C–H アリール化反応の基質として役立ちます。具体的には:
- 8-HQ 核 (8-Cl-HQ を含む) を含む化合物は、さまざまな生物学的効果を示します:
- 他のキノリン類と同様に、8-Cl-HQ は生態学的影響を及ぼします:
創薬と抗ウイルス活性
遷移金属フリー C–H アリール化
生物活性
生態学的影響と環境輸送
置換基許容性
要約すると、8-Cl-HQ は、抗ウイルス剤としての可能性、合成上の汎用性、生物学的活性を兼ね備えており、創薬、環境研究、材料科学における更なる研究に魅力的な化合物です。研究者たちは、その多面的用途を明らかにし続けています。 🌟
特性
IUPAC Name |
8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQUPYQVYHUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)


![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)
![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)

![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)